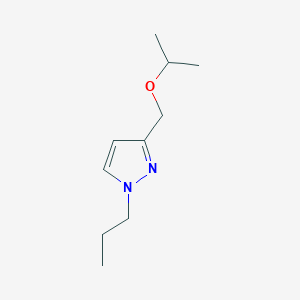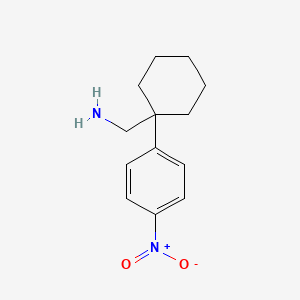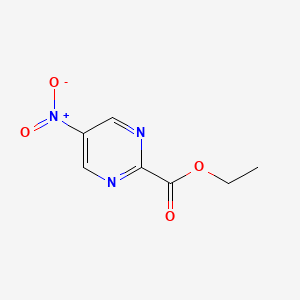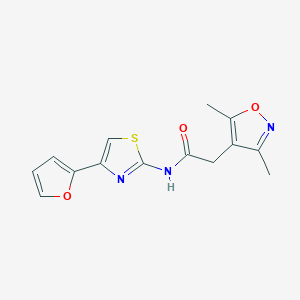![molecular formula C16H21NO4 B2849879 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 2172448-75-6](/img/structure/B2849879.png)
1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid, has a CAS Number of 119145-87-8 . It is a powder at room temperature . The IUPAC name is 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the use of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine in acetic acid . The reaction is stirred at room temperature for 3 hours and then heated to 90°C for 3 hours . After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .Molecular Structure Analysis
The molecular weight of this compound is 215.25 . The InChI code is 1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) .Chemical Reactions Analysis
This compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
This compound has a melting point of 121-125°C . It is soluble in DMSO and methanol . The predicted density is 1.21±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates
Research by Häner, Maetzke, and Seebach (1986) delves into the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. These compounds undergo lithiation and react with various electrophiles, resulting in α-substituted esters. These esters can be converted into carboxylic acids or reduced to cyclopropanemethanols, demonstrating the versatility of cyclopropane-containing compounds in synthetic chemistry (Häner, Maetzke, & Seebach, 1986).
Synthesis of Protected 2,3-Methano Amino Acid Analogs
Frick, Klassen, and Rapoport (2005) explored the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids, highlighting their application in the synthesis of protected 2,3-methano analogs of ornithine and glutamic acid. This study showcases the utility of cyclopropane derivatives in synthesizing amino acid analogs with potential biological applications (Frick, Klassen, & Rapoport, 2005).
Nucleophile Ring Opening of Aryl 1-Nitro-1-cyclopropanecarboxylate
Vettiger and Seebach (1990) investigated the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate with sterically protected, but electronically effective carbonyl and nitro groups. This new principle of amino acid synthesis highlights the potential for developing novel amino acid derivatives through the manipulation of cyclopropane-containing compounds (Vettiger & Seebach, 1990).
Synthesis of Cyclopropane-Containing Amino Acids
Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropane-containing amino acids. This compound reacts in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. The study underscores the adaptability of cyclopropane derivatives in synthesizing complex amino acids for further research and potential therapeutic applications (Limbach et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQJWCBPYHRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
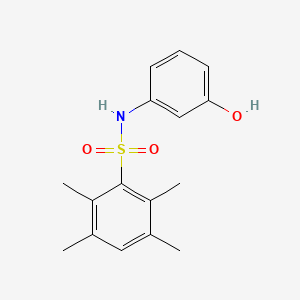
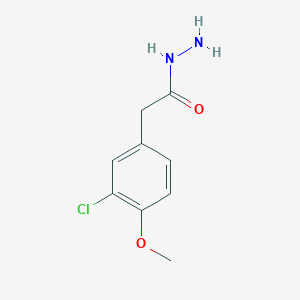

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
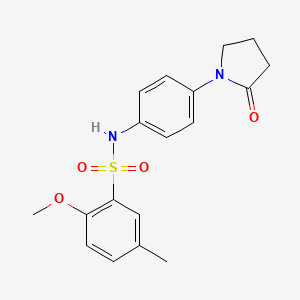
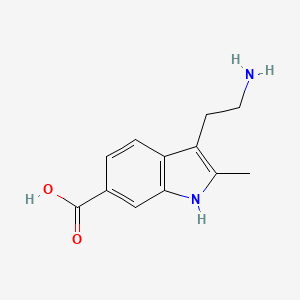
![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)
